molecular formula C10H13NO2 B3242748 Methyl 4-amino-3-ethylbenzoate CAS No. 153304-75-7

Methyl 4-amino-3-ethylbenzoate

Cat. No.: B3242748
CAS No.: 153304-75-7
M. Wt: 179.22 g/mol
InChI Key: BUHJYJUFJWHZKI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-ethylbenzoate (CAS 153304-75-7) is a high-purity organic compound with a molecular formula of C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . It is characterized as a solid and should be stored sealed in a dry, dark place at room temperature . This chemical serves as a versatile synthetic intermediate in organic and pharmaceutical research, providing a crucial building block for the development of more complex molecules . The presence of both an amino group and an ester function on the benzene ring allows for diverse chemical modifications, making it a valuable reagent for medicinal chemistry projects and the exploration of novel bioactive compounds . Safety Information: This compound is classified with the signal word "Warning" under the Globally Harmonized System (GHS). The associated hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures should be taken during handling . Please Note: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHJYJUFJWHZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways to Methyl 4-amino-3-ethylbenzoate

Traditional synthetic strategies for this compound rely on well-understood, multi-step chemical transformations. These pathways typically involve the sequential construction of the molecule by first forming the benzoate (B1203000) ester and then introducing the required functional groups onto the aromatic ring, or vice versa.

A primary method for synthesizing the benzoate moiety is through the direct esterification of the corresponding carboxylic acid, 4-amino-3-ethylbenzoic acid. The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. bond.edu.aubond.edu.auresearchgate.net

This equilibrium-driven reaction is typically performed under reflux conditions. chemicalbook.com The use of an excess of the alcohol (methanol) can shift the equilibrium towards the product, maximizing the yield of the desired methyl ester. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). nih.govijprdjournal.com For instance, the related compound, Ethyl 4-amino-3-methylbenzoate, is prepared by reacting 3-Methyl-4-aminobenzoic acid with ethanol (B145695) and concentrated hydrochloric acid at elevated temperatures. nih.gov A similar approach using methanol would yield the target methyl ester.

Table 1: Representative Fischer Esterification Reaction

Starting MaterialReagentCatalystProductRef.
4-amino-3-ethylbenzoic acidMethanolH₂SO₄ or HClThis compound bond.edu.aunih.gov
3-Amino-4-methylbenzoic acidMethanol / Thionyl chloride-Methyl 3-amino-4-methylbenzoate chemicalbook.com

An alternative strategy involves starting with a pre-existing benzoate ester and subsequently functionalizing the aromatic ring. A well-documented procedure illustrates a general method for the ortho-alkylation of anilines, which can be adapted for this synthesis. orgsyn.org This specific pathway begins with a commercially available starting material like methyl 4-aminobenzoate.

The synthesis proceeds in two main steps:

Introduction of a precursor group: The initial step involves the introduction of a functional group at the ortho position to the amine. For example, a (methylthiomethyl) group can be installed onto the ring of ethyl 4-aminobenzoate. orgsyn.org This is achieved by reacting the aminobenzoate with tert-butyl hypochlorite (B82951) and dimethyl sulfide, followed by treatment with triethylamine. orgsyn.org

Conversion to the ethyl group: The intermediate is then treated with a reducing agent, such as Raney nickel, in a process known as desulfurization. orgsyn.org This step removes the thiomethyl portion, leaving the desired methyl group on the ring. While this example yields a methyl group, similar principles of ortho-functionalization can be envisioned for introducing an ethyl group. orgsyn.org The reaction with Raney nickel results in the final product, in this case, Ethyl 4-amino-3-methylbenzoate, with yields reported between 77-84%. orgsyn.org

This method highlights the strategic installation of functional groups on a pre-formed aromatic ester to achieve the target substitution pattern.

A common and versatile method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This strategy involves three key stages:

Aromatic Nitration: The synthesis begins with a suitable precursor, such as 3-ethylbenzoic acid or its methyl ester. nih.gov This starting material undergoes electrophilic aromatic substitution, specifically nitration, using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents guide the incoming nitro group. The carboxylic acid and ester groups are meta-directing, while the ethyl group is ortho- and para-directing. quora.combartleby.com The nitration of 3-ethylbenzoic acid would thus be expected to yield 3-ethyl-4-nitrobenzoic acid as a significant product.

Nitro Group Reduction: The resulting nitro-substituted intermediate is then reduced to the primary amine. This transformation is commonly achieved through catalytic hydrogenation. chemicalbook.comchemicalbook.com The nitro compound is dissolved in a solvent like methanol and reacted with hydrogen gas under pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C). chemicalbook.comchemicalbook.com This method is highly efficient, often providing near-quantitative yields of the corresponding amine. chemicalbook.com

Esterification: If the starting material was 3-ethyl-4-nitrobenzoic acid, the final step is the esterification of the carboxylic acid to form the methyl ester, as described in section 2.1.1. If the synthesis began with methyl 3-ethylbenzoate, the ester group is already in place.

Table 2: Example of a Reductive Nitration Pathway Step

Starting MaterialReagentsProductYieldRef.
3-methyl-4-nitrobenzoic acidH₂, Pd/C, Methanol4-amino-3-methylbenzoic acid96% chemicalbook.com
Ethyl 4-(methylamino)-3-nitrobenzoateH₂, 10% Pd/C, MethanolEthyl 3-amino-4-(methylamino)benzoate88% chemicalbook.com

Novel and Green Chemistry Synthetic Strategies

In response to the growing need for environmentally benign chemical processes, novel synthetic strategies are being developed. researchgate.net These methods focus on the use of safer reagents, milder reaction conditions, and improved efficiency through catalysis and advanced technologies.

Modern synthetic chemistry increasingly relies on catalysts to improve reaction rates, selectivity, and sustainability.

Solid Acid Catalysts: For the esterification step, traditional liquid acid catalysts can be replaced with recoverable solid acid catalysts. mdpi.com These materials, such as zirconium-titanium solid acids, offer advantages including ease of separation from the reaction mixture, potential for recycling, and reduced production of corrosive aqueous waste. mdpi.com While not specifically documented for this compound, these catalysts have proven effective for the esterification of various substituted benzoic acids with methanol. mdpi.com

Enzymatic Catalysis: Biocatalysis represents a green alternative for chemical synthesis. Lipases, for example, can be used to catalyze the formation of ester bonds under mild conditions. mdpi.com These enzymatic methods avoid the use of harsh acids and high temperatures. Furthermore, lipase-catalyzed reactions can be performed in continuous-flow systems, enhancing efficiency and process control. mdpi.com

Advanced reaction technologies like microwave irradiation and continuous flow chemistry offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis: Microwave technology can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. ijprdjournal.comrasayanjournal.co.in The volumetric heating provided by microwaves leads to rapid and uniform temperature increases, which can enhance reaction rates and improve yields. ijprdjournal.com The synthesis of related compounds, such as benzocaine (B179285) (ethyl 4-aminobenzoate), from p-aminobenzoic acid and ethanol has been successfully demonstrated using microwave irradiation, highlighting the applicability of this technique to the synthesis of aminobenzoate esters. ijprdjournal.com This approach aligns with the principles of green chemistry by reducing energy consumption and reaction time.

Flow Chemistry: Continuous flow synthesis involves pumping reagents through tubes or microreactors where the reaction occurs. nih.govacs.org This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. rsc.orgresearchgate.net The individual steps in the synthesis of this compound, such as esterification and catalytic reduction, are well-suited for adaptation to flow chemistry systems. mdpi.comrsc.org For example, the direct aminolysis of methyl esters has been optimized using continuous flow reactors, demonstrating the technology's potential for forming amine-containing compounds. rsc.org

Mechanistic Studies of this compound Synthesis

Detailed mechanistic and computational studies focusing specifically on the synthesis of this compound are not extensively documented in publicly available literature. However, by applying well-established principles from analogous chemical transformations, a comprehensive understanding of the likely reaction mechanisms, critical intermediates, and rate-determining steps can be constructed. The most direct synthetic route to this compound is the acid-catalyzed esterification of 4-amino-3-ethylbenzoic acid with methanol, a process known as the Fischer-Speier esterification. mdpi.comorganic-chemistry.org

Elucidation of Rate-Determining Steps and Intermediates

The Fischer esterification proceeds through a series of equilibrium steps, involving a nucleophilic acyl substitution mechanism. The key to this reaction is the activation of the carboxylic acid carbonyl group by an acid catalyst (e.g., H₂SO₄), which renders it more electrophilic and susceptible to attack by a weak nucleophile like methanol. organic-chemistry.org

The primary intermediates in this pathway are:

Protonated Carboxylic Acid: The initial step involves the protonation of the carbonyl oxygen of 4-amino-3-ethylbenzoic acid. This enhances the electrophilicity of the carbonyl carbon.

Tetrahedral Intermediate: The nucleophilic attack of methanol on the protonated carbonyl carbon leads to the formation of a key tetrahedral intermediate. organic-chemistry.org This species contains two equivalent hydroxyl groups.

Step Description Key Species/Intermediate
1Protonation of CarbonylProtonated 4-amino-3-ethylbenzoic acid
2Nucleophilic AttackTetrahedral Intermediate
3Proton TransferTautomer of Tetrahedral Intermediate
4Water EliminationProtonated this compound
5DeprotonationThis compound

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping the intricate details of reaction mechanisms, including the identification of transition states and the calculation of energy barriers that govern reaction rates. Density Functional Theory (DFT) is a common method employed for such mechanistic investigations in organic chemistry. rsc.orgnih.govmdpi.com

A computational study of the Fischer esterification of 4-amino-3-ethylbenzoic acid would involve modeling the potential energy surface of the reaction. This is achieved by calculating the energies of all relevant species along the reaction pathway: reactants, intermediates, transition states, and products. Transition states (TS) represent the highest energy point along a specific reaction coordinate and are characterized computationally by the presence of a single imaginary vibrational frequency. mdpi.com

The calculated energy difference between the reactants and a transition state corresponds to the activation energy (ΔG‡) for that step. The step with the highest activation energy is the theoretical rate-determining step. By comparing the activation barriers for the nucleophilic attack (TS1) and the water elimination (TS2), computational models can predict which step is kinetically dominant.

Below is a hypothetical data table representing the type of results that would be obtained from a DFT study (e.g., at the B3LYP/6-31G* level of theory) for the synthesis of this compound. The energies are presented relative to the initial reactants.

Species Description Relative Gibbs Free Energy (ΔG, kcal/mol)
RReactants (4-amino-3-ethylbenzoic acid + Methanol)0.0
TS1Transition State for Nucleophilic Attack+18.5
INTTetrahedral Intermediate+5.2
TS2Transition State for Water Elimination+21.3
PProducts (this compound + Water)-3.1

Note: The data in this table is illustrative and represents a plausible energy profile for a Fischer esterification reaction. Actual values would require specific quantum chemical calculations.

From this hypothetical data, the rate-determining step would be the elimination of water from the tetrahedral intermediate, as it possesses the highest activation energy (ΔG‡ = 21.3 kcal/mol). Such computational models provide invaluable, atomistic-level insights that complement experimental kinetic studies. mdpi.comresearchgate.net

Chemical Reactivity and Advanced Derivatization Strategies

Reactivity Profile of the Amino Group in Methyl 4-amino-3-ethylbenzoate

The amino group (-NH₂) attached to the aromatic ring is a primary site of reactivity in this compound. Its nucleophilic nature allows it to participate in a variety of reactions, making it a key handle for molecular modification.

Acylation and Sulfonylation Reactions

The primary amino group of this compound readily undergoes acylation to form amides and sulfonylation to form sulfonamides. These reactions are fundamental in peptide synthesis and the creation of sulfa drugs.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction converts the amino group into an amide linkage. For instance, the acylation of aminobenzoic acids can be achieved by reacting a mixed anhydride of an N-acylamino acid with the aminobenzoic acid, a method often catalyzed by a strong acid like p-toluenesulfonic acid. google.com This approach is a cornerstone of peptide bond formation. google.com

Sulfonylation proceeds in a similar manner, using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds.

Table 1: Representative Acylation and Sulfonylation Reactions
Reaction TypeReagentCatalyst/ConditionsProduct Type
AcylationAcyl Chloride (R-COCl)Base (e.g., Pyridine, Triethylamine)N-Acyl derivative (Amide)
AcylationAcid Anhydride ((R-CO)₂O)Base or Acid CatalystN-Acyl derivative (Amide)
SulfonylationSulfonyl Chloride (R-SO₂Cl)Base (e.g., Pyridine)N-Sulfonyl derivative (Sulfonamide)

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can be functionalized through alkylation and arylation, leading to the formation of secondary and tertiary amines.

N-Alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled and modern approach is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which uses alcohols as alkylating agents. researchgate.net This process, often catalyzed by iridium or other transition metal complexes, is highly efficient and produces water as the only byproduct. researchgate.net For amino acid esters, direct N-alkylation with alcohols has been demonstrated to proceed with high retention of stereochemistry. nih.gov

N-Arylation , such as the Buchwald-Hartwig amination, involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate. This reaction is a powerful tool for creating carbon-nitrogen bonds and synthesizing complex aryl amines. The selectivity of arylation reactions can be influenced by factors like solvent polarity and the presence of strong bases, as competitive reactions with other nucleophilic groups can occur. nih.gov

Diazotization and Coupling Reactions for Azo Compound Synthesis

The primary aromatic amino group of this compound is a key feature for the synthesis of azo compounds, which are widely used as dyes and pigments. The process involves two main steps: diazotization followed by an azo coupling reaction. unb.ca

Diazotization is the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.caresearchgate.net This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).

Table 2: General Steps for Azo Dye Synthesis
StepReagentsKey Intermediate/ProductTypical Conditions
1. DiazotizationThis compound, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl)Aryl Diazonium Salt0–5 °C
2. Azo CouplingAryl Diazonium Salt, Electron-rich aromatic compound (e.g., Phenol, Naphthol)Azo CompoundLow Temperature

Formation of Schiff Bases and Related Imines

This compound can react with aldehydes or ketones to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with acid or base catalysis to facilitate the dehydration step. cibtech.org These imine compounds are important intermediates in organic synthesis and are also studied for their biological activities. nih.govscirp.org The reaction is versatile, allowing for the condensation with a wide range of aromatic and aliphatic aldehydes and ketones. nih.gov

Transformations Involving the Ester Functionality of this compound

The methyl ester group (-COOCH₃) is another key functional site in the molecule, susceptible to nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst.

This equilibrium reaction can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it forms. google.com Transesterification is a crucial industrial process for producing different esters from a common precursor. For example, alkyl p-aminobenzoates can be reacted with diols or polyols in the presence of a transesterification catalyst to produce more complex ester derivatives. google.com Catalysts for these reactions can range from traditional acids and bases to more modern solid acid catalysts, such as those based on zirconium and titanium. mdpi.com

Table 3: Factors Influencing Transesterification
FactorDescription
Catalyst Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) catalysts are commonly used to accelerate the reaction.
Alcohol The structure of the incoming alcohol can affect the reaction rate. Primary alcohols are generally more reactive than secondary or tertiary alcohols.
Temperature Higher temperatures typically increase the reaction rate, but must be controlled to prevent side reactions.
Equilibrium Control Using excess reactant alcohol or removing the methanol byproduct (e.g., by distillation) shifts the equilibrium towards the product side. google.com

Amidation and Hydrazinolysis Reactions

This compound possesses two primary functional groups amenable to amidation and related reactions: the primary amino group (-NH₂) and the methyl ester (-COOCH₃).

Amidation: The primary amino group can readily undergo acylation with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding N-acyl derivatives. This reaction is a standard method for introducing a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. Alternatively, the methyl ester can be converted to an amide through aminolysis, which typically requires heating the ester with ammonia (B1221849) or a primary/secondary amine, sometimes at elevated pressures. This process replaces the methoxy (B1213986) group (-OCH₃) with a nitrogen-based nucleophile.

Hydrazinolysis: The ester functional group is susceptible to nucleophilic attack by hydrazine (B178648) (H₂NNH₂). This reaction, known as hydrazinolysis, converts the methyl ester into the corresponding acid hydrazide (4-amino-3-ethylbenzoyl hydrazide). This transformation is significant as the resulting hydrazide is a key intermediate for synthesizing various heterocyclic compounds. For instance, the intramolecular cyclization of anthranilic acid derivatives (structures related to the target molecule) with hydrazine is a well-established route to 3-amino-quinazolin-4(3H)-ones. mdpi.comresearchgate.net In the case of this compound, reaction with hydrazine would first yield the hydrazide, which can then undergo cyclization, often under thermal or acidic conditions, to form 6-ethyl-3-amino-quinazolin-4(3H)-one. researchgate.net

Table 1: Amidation and Hydrazinolysis Reaction Products
Reaction TypeReagentFunctional Group TargetedPrimary Product
Amidation (Acylation)Acetyl Chloride (CH₃COCl)Amino Group (-NH₂)Methyl 4-(acetylamino)-3-ethylbenzoate
Amidation (Aminolysis)Ammonia (NH₃)Ester Group (-COOCH₃)4-amino-3-ethylbenzamide
HydrazinolysisHydrazine (H₂NNH₂)Ester Group (-COOCH₃)4-amino-3-ethylbenzoyl hydrazide

Reduction to Corresponding Alcohols or Aldehydes

The ester functionality of this compound can be selectively reduced to either a primary alcohol or an aldehyde using appropriate hydride reagents. The choice of reducing agent is crucial for controlling the extent of the reduction.

Reduction to Alcohol: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org Treatment of this compound with LiAlH₄ in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, yields (4-amino-3-ethylphenyl)methanol. In this reaction, the carbonyl group of the ester is fully reduced. chemguide.co.ukbritannica.comchemistrysteps.com

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation that requires a milder, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction of the initially formed aldehyde to the alcohol. At this low temperature, a stable intermediate is formed which, upon acidic workup, hydrolyzes to afford the 4-amino-3-ethylbenzaldehyde.

Table 2: Reduction of the Ester Group
ReagentTypical ConditionsProductProduct Class
Lithium Aluminum Hydride (LiAlH₄)THF, Room Temp, then H₂O workup(4-amino-3-ethylphenyl)methanolPrimary Alcohol
Diisobutylaluminium Hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C, then H₃O⁺ workup4-amino-3-ethylbenzaldehydeAldehyde

Electrophilic and Nucleophilic Aromatic Substitutions on this compound

Regioselectivity Studies of Halogenation and Nitration

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the three substituents: the amino group (-NH₂), the ethyl group (-CH₂CH₃), and the methyl ester group (-COOCH₃).

Amino Group (-NH₂): A powerful activating and ortho, para-directing group.

Ethyl Group (-CH₂CH₃): A weakly activating and ortho, para-directing group.

Ester Group (-COOCH₃): A moderately deactivating and meta-directing group.

Halogenation and Nitration: For reactions like bromination (Br₂/CH₃COOH) or nitration (HNO₃/H₂SO₄), the major product expected is the result of substitution at the C-6 position. For example, nitration would yield Methyl 4-amino-3-ethyl-5-nitrobenzoate. The powerful activating effect of the amine often necessitates milder reaction conditions to prevent polysubstitution or oxidation, and protection of the amino group (e.g., as an acetamide) may be employed to moderate its reactivity and improve selectivity.

Table 3: Predicted Regioselectivity of Electrophilic Substitution
ReactionElectrophilePredicted Major Product
BrominationBr⁺Methyl 4-amino-5-bromo-3-ethylbenzoate
NitrationNO₂⁺Methyl 4-amino-3-ethyl-5-nitrobenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require an aryl halide or triflate as a starting material. researchgate.net Therefore, a derivative of this compound, such as Methyl 4-amino-5-bromo-3-ethylbenzoate (prepared via halogenation as described in 3.3.1), serves as an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comlibretexts.org Reacting Methyl 4-amino-5-bromo-3-ethylbenzoate with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl compound, Methyl 4-amino-5-aryl-3-ethylbenzoate. researchgate.netresearchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org For example, coupling the bromo-derivative with styrene (B11656) would produce Methyl 4-amino-3-ethyl-5-styrylbenzoate. nih.govyoutube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Using a terminal alkyne (R-C≡CH) would result in the formation of an arylalkyne, Methyl 4-amino-3-ethyl-5-(alkynyl)benzoate. nih.govsigmaaldrich.comnih.gov

Cyclization Reactions Utilizing this compound

The ortho-disposed amino and ester groups make this compound a valuable precursor for the synthesis of fused heterocyclic systems.

Formation of Heterocyclic Scaffolds (e.g., quinazolines, indoles)

Quinazolines: The synthesis of the quinazolinone core is a common application for anthranilate esters. scispace.com A straightforward method involves the reaction of this compound with hydrazine hydrate. mdpi.com This reaction proceeds via initial formation of the acyl hydrazide followed by an intramolecular cyclization to yield 6-ethyl-3-amino-2,3-dihydroquinazolin-4(1H)-one, which can be oxidized to the corresponding quinazolinone. This approach provides a direct route to the 3-amino-quinazolinone scaffold. researchgate.netnih.gov

Indoles: A direct one-step cyclization of this compound to an indole (B1671886) is not a standard transformation. However, a multi-step sequence can be devised. First, the ester group can be reduced to an aldehyde (4-amino-3-ethylbenzaldehyde) using DIBAL-H, as detailed in section 3.2.3. The resulting ortho-amino benzaldehyde (B42025) is a classic precursor for indole synthesis. For instance, it can undergo condensation with compounds containing an active methylene (B1212753) group, such as ethyl diazoacetate in the presence of a Lewis acid, to construct the indole ring, yielding an ethyl indole-3-carboxylate (B1236618) derivative. organic-chemistry.org This two-step strategy (reduction followed by cyclization) effectively transforms the starting aminobenzoate into a functionalized indole scaffold.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3 Ethylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a compound like Methyl 4-amino-3-ethylbenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and establish the connectivity of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Connectivity Assignment

To illustrate the application of these techniques, consider the expected assignments for this compound based on data from analogous structures.

¹H NMR: The proton spectrum would exhibit characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl ester protons (a singlet), and the amino group protons (a broad singlet). The aromatic protons would show specific splitting patterns (doublets and a doublet of doublets) due to their coupling relationships.

¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the two carbons of the ethyl group.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
1-~129.0H-2, H-6, OCH₃
2~7.8 (d)~131.0C-4, C-6, C=O
3-~128.5H-2, H-5, CH₂CH₃
4-~148.0H-2, H-5, H-6, CH₂CH₃
5~6.7 (d)~118.0C-3, C-1
6~7.7 (dd)~129.5C-2, C-4, C=O
C=O-~167.0H-2, H-6, OCH₃
OCH₃~3.8 (s)~51.5C=O, C-1
CH₂CH₃~2.6 (q)~22.0C-3, C-4, CH₃
CH₂CH₃~1.2 (t)~14.0C-3, CH₂
NH₂~4.2 (br s)--

Note: These are predicted values based on analogous compounds and may vary slightly in an actual spectrum.

NOESY/ROESY for Conformational Analysis and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal for determining the spatial proximity of atoms, which aids in conformational analysis. For this compound, these experiments would show through-space correlations between:

The protons of the ethyl group and the aromatic proton at C2.

The methyl ester protons and the aromatic proton at C2.

The amino group protons and the aromatic proton at C5.

These correlations would help to establish the preferred orientation of the ethyl and methyl ester groups relative to the benzene (B151609) ring.

Dynamic NMR for Rotational Barriers and Exchange Processes

Dynamic NMR studies could be employed to investigate the rotational barrier around the C(aryl)-C(ethyl) and C(aryl)-COOCH₃ bonds. By acquiring spectra at different temperatures, it might be possible to observe broadening or coalescence of signals, which would allow for the calculation of the energy barriers to rotation. Similarly, the exchange rate of the amino protons could be studied.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides an exact mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₀H₁₃NO₂), the expected exact mass would be [M+H]⁺ = 180.1025.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester, leading to an acylium ion.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Alpha-cleavage of the ethyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable benzylic cation.

McLafferty rearrangement is unlikely due to the absence of a gamma-hydrogen on a suitable chain.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Solid-State Molecular Conformation and Intermolecular Interactions

Based on SCXRD studies of similar molecules like Methyl 4-amino-3-methylbenzoate and Ethyl 4-amino-3-methylbenzoate, several key features can be predicted for the crystal structure of this compound. nih.govnih.gov

Molecular Conformation: The benzene ring is expected to be planar. The amino group and the substituents on the ring are likely to be nearly coplanar with the ring itself. nih.gov The orientation of the ester group relative to the ring can vary.

Intermolecular Interactions: Hydrogen bonding is expected to be a dominant intermolecular force, significantly influencing the crystal packing. The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group and the nitrogen of the amino group can act as hydrogen bond acceptors. nih.gov This can lead to the formation of chains or dimeric structures in the crystal lattice. nih.gov For instance, intermolecular N-H···O hydrogen bonds are known to link molecules into chains in the crystal structure of Methyl 4-amino-3-methylbenzoate. nih.gov

Interactive Data Table: Crystallographic Data for the Analogous Compound Methyl 4-amino-3-methylbenzoate nih.govresearchgate.net

ParameterValue
Chemical FormulaC₉H₁₁NO₂
Molecular Weight165.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5670 (15)
b (Å)6.1080 (12)
c (Å)18.127 (4)
β (°)98.14 (3)
Volume (ų)829.4 (3)
Z4

This data provides a reference for the type of crystallographic information that would be obtained for this compound.

Supramolecular Assembly and Hydrogen Bonding Networks

The field of crystal engineering leverages non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, to construct novel supramolecular assemblies. mdpi.com In the context of aminobenzoate derivatives, hydrogen bonding is a primary directional force that dictates the crystal packing and the formation of extended networks. This compound possesses key functional groups capable of participating in these interactions: the amino group (-NH₂) acts as a hydrogen bond donor, while the ester group, with its carbonyl (C=O) and alkoxy (O-CH₃) oxygen atoms, serves as a hydrogen bond acceptor.

Studies on analogous compounds, such as aminobenzoic acids and their esters, provide a framework for understanding the potential supramolecular structures of this compound. In many aminobenzoate structures, the amino group forms robust hydrogen bonds with the carboxylate or ester functionalities of adjacent molecules. For instance, research on methyl 2,6-diaminobenzoate has shown that N-H···O hydrogen bonds can form with both the carbonyl and the alkoxy oxygen atoms of the ester group. rsc.org This dual acceptor capability of the ester group allows for the formation of complex and varied three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupType of InteractionExpected Motif
Amino (N-H)Carbonyl (C=O)N-H···O=CChains, Dimers
Amino (N-H)Alkoxy (O-CH₃)N-H···O-CNetwork Stabilization

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and monitoring their transformations during a chemical reaction. researchgate.net By analyzing the characteristic vibrational frequencies, one can gain insight into molecular structure and bonding. researchgate.net The spectra of this compound are expected to show distinct bands corresponding to its amino, ethyl, and methyl ester functionalities on the benzene ring.

The analysis of related aminobenzoic acids and benzoate (B1203000) esters provides a reliable basis for assigning the expected vibrational modes. nih.govmdpi.comresearchgate.net

Amino Group (–NH₂): This group is characterized by two N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. An N-H scissoring (bending) vibration is typically observed around 1600–1650 cm⁻¹. researchgate.net

Ester Group (–COOCH₃): The most prominent feature of the ester is the intense C=O stretching band, which is expected in the 1700–1730 cm⁻¹ range. Two distinct C–O stretching vibrations are also characteristic: the asymmetric stretch (Ar-C(=O)-O) appears around 1250-1300 cm⁻¹ and the symmetric stretch (O-CH₃) is found near 1100-1150 cm⁻¹. mdpi.com

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a set of bands in the 1450–1620 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations are also present at lower wavenumbers and are sensitive to the substitution pattern on the ring.

Alkyl Groups (–CH₂CH₃ and –CH₃): These groups show C-H stretching vibrations in the 2850–3000 cm⁻¹ range, as well as various bending (scissoring, rocking) vibrations at lower frequencies.

These characteristic frequencies are invaluable for monitoring chemical reactions. For instance, in a reaction involving the acylation of the amino group, the N-H stretching bands would decrease in intensity and shift, while a new amide C=O band would appear around 1650-1680 cm⁻¹. Similarly, if the ester group were to be hydrolyzed to a carboxylic acid, the sharp ester C=O peak at ~1715 cm⁻¹ would be replaced by a broader C=O band for the carboxylic acid dimer (~1680-1710 cm⁻¹) and the appearance of a very broad O-H stretching band from 2500-3300 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
AminoN-H Asymmetric Stretch3400 - 3500Medium
AminoN-H Symmetric Stretch3300 - 3400Medium
AminoN-H Scissoring (Bending)1600 - 1650Medium-Strong
AlkylC-H Stretch2850 - 3000Medium-Weak
AromaticC-H Stretch3000 - 3100Medium-Weak
AromaticC=C Ring Stretch1450 - 1620Medium-Strong
EsterC=O Stretch1700 - 1730Very Strong
EsterC-O-C Asymmetric Stretch1250 - 1300Strong
EsterC-O-C Symmetric Stretch1100 - 1150Medium

Computational and Theoretical Chemistry Investigations of Methyl 4 Amino 3 Ethylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Methyl 4-amino-3-ethylbenzoate. These calculations allow for a detailed examination of its electronic landscape and structural possibilities.

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino (-NH₂) and ethyl (-CH₂CH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group, all attached to a benzene (B151609) ring. DFT calculations can map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule.

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, which are the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing methyl ester group and the aromatic ring, indicating the probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding its reactivity patterns.

Table 1: Key Global Reactivity Indices Derived from FMO Energies

Reactivity Index Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom in a molecule to attract electrons to itself.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These indices are invaluable for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

The presence of rotatable bonds in the ethyl and methyl ester groups means that this compound can exist in various conformations. A thorough computational investigation involves scanning the potential energy surface by systematically rotating these bonds to identify all possible stable conformers and the transition states that connect them.

The primary rotations to consider are around the C-C bond of the ethyl group and the C-O bond of the ester group. By performing these rotational scans, a conformational landscape can be generated, plotting the relative energy of the molecule as a function of these dihedral angles. The points on this surface with the lowest energy correspond to the most stable conformations, or energy minima. The results of such an analysis would reveal the preferred three-dimensional structure of the molecule under isolated, gas-phase conditions. The global minimum would represent the most populated conformation at low temperatures.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values can be converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), also calculated at the same level of theory. The predicted chemical shifts can be directly compared to experimental NMR spectra, aiding in the assignment of peaks and confirming the molecular structure.

Table 2: Hypothetical Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

Atom Predicted δ (ppm) Experimental δ (ppm)
¹³C Nuclei
Carbonyl C 167.5 167.2
Aromatic C-NH₂ 145.8 145.5
Aromatic C-COOCH₃ 120.1 120.4
... ... ...
¹H Nuclei
-NH₂ protons 4.5 4.3
Aromatic protons 6.7 - 7.8 6.6 - 7.9
-OCH₃ protons 3.8 3.85

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of this compound can be computed by calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of normal modes of vibration, each with a corresponding frequency and intensity. These theoretical frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The resulting predicted infrared (IR) and Raman spectra can be compared with experimental spectra to identify characteristic vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the various vibrations of the aromatic ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound, providing insights that are often difficult to obtain through experiments alone.

For any proposed reaction, such as electrophilic aromatic substitution or nucleophilic acyl substitution at the ester group, computational methods can be used to map out the entire reaction coordinate. This involves identifying and characterizing the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS).

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the precise geometry of a transition state is a critical step in understanding the reaction mechanism. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively model the long-range electrostatic interactions between the solute (this compound) and the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding between the amino or carbonyl groups of the solute and protic solvent molecules.

By performing the reaction pathway calculations with the inclusion of a solvent model, it is possible to determine how the solvent stabilizes or destabilizes the reactants, transition states, and products. For reactions involving charged or highly polar species, the solvent can dramatically alter the activation energy and even change the preferred reaction mechanism. For instance, a polar solvent might preferentially stabilize a charged intermediate, favoring a stepwise mechanism over a concerted one.

Methyl 4 Amino 3 Ethylbenzoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of Methyl 4-amino-3-ethylbenzoate, possessing a nucleophilic amino group and an ester functional group on a substituted benzene (B151609) ring, allows it to be utilized in the construction of heterocyclic systems and other elaborate molecules.

Construction of Natural Product Cores

While aminobenzoates, in general, are recognized as fundamental building blocks in the biosynthesis and chemical synthesis of a wide range of natural products, specific examples detailing the direct incorporation of this compound into natural product cores are not extensively reported in publicly available research. nih.govresearchgate.net The broader class of aminobenzoic acid derivatives serves as scaffolds for numerous microbial secondary metabolites, including those with antibiotic and antitumor properties. researchgate.net

Synthesis of Privileged Medicinal Chemistry Scaffolds (academic relevance)

The most significant documented application of this compound is as a precursor in the synthesis of privileged scaffolds, which are molecular frameworks known to bind to multiple biological targets and are thus highly valued in drug discovery. nih.gov Research, primarily documented in patents, demonstrates its role in creating heterocyclic structures that are central to the development of therapeutic agents.

One key application involves its use as a starting material for synthesizing substituted indazoles. For instance, this compound can be converted into a diazonium salt and subsequently cyclized to form a 3-methyl-2-methoxycarbonylindazole scaffold. googleapis.comgoogle.com This indazole core is a crucial component in the development of novel integrin receptor antagonists, which are investigated for the treatment of diseases mediated by angiogenesis (the formation of new blood vessels), such as cancer and ocular vasculopathies. googleapis.comgoogle.com

Additionally, the compound serves as an intermediate in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its synthesis from Methyl 4-amino-3-ethenylbenzoate via catalytic hydrogenation has been described in the context of creating molecules for treating neurological disorders. google.com

The utility of this compound as a synthetic intermediate is summarized in the table below:

Precursor CompoundResulting Scaffold/Target ClassTherapeutic Area of Interest
This compound Substituted IndazolesIntegrin Receptor Antagonists (e.g., for Anti-angiogenesis therapies) googleapis.comgoogle.com
This compound Precursor to nAChR LigandsNicotinic Acetylcholine Receptor Ligands (e.g., for Neurological Disorders) google.com

Monomer and Polymer Precursor in Materials Science Research

Development of Functional Polymeric Materials (e.g., polyamides, polyureas)

There is a lack of specific, detailed research in the scientific literature describing the use of this compound as a monomer for the synthesis of functional polymeric materials like polyamides or polyureas.

Precursors for Advanced Optoelectronic or Liquid Crystalline Materials (academic context)

No specific research findings were identified that document the application of this compound as a precursor for advanced optoelectronic or liquid crystalline materials.

Role in Multi-Component Reactions (MCRs) and Cascade Sequences

While this compound has been mentioned in patent literature in the general context of multi-component systems, specific examples or detailed methodologies of its use in multi-component reactions (MCRs) or cascade sequences to build molecular complexity in a single step are not well-documented in academic research. googleapis.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Reaction Monitoring and Purity Assessment (e.g., HPLC, GC-MS for kinetics)

Chromatographic techniques are indispensable for the analysis of organic compounds like Methyl 4-amino-3-ethylbenzoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis, enabling reaction monitoring and final product purity verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of aromatic esters and monitoring the progress of synthesis reactions. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves partitioning the analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

Method development for purity assessment involves a systematic optimization of chromatographic conditions to achieve a robust separation of the main compound from its impurities, starting materials, and by-products. Key parameters to optimize include the mobile phase composition (e.g., acetonitrile or methanol (B129727) mixed with water or a buffer), column type, detection wavelength, and flow rate. mt.comwikipedia.org The aromatic nature and conjugated system of this compound make UV detection a suitable choice, typically at a wavelength where the analyte exhibits maximum absorbance. nih.gov

For reaction monitoring, the goal is to achieve a rapid separation that allows for the tracking of reactant consumption and product formation over time. By injecting aliquots of the reaction mixture at specific time intervals, kinetic profiles can be generated. This data is vital for understanding reaction mechanisms and optimizing process parameters such as temperature and catalyst loading.

Interactive Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides hydrophobic interaction for retaining the analyte and separating it from polar impurities.
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid)Allows for the elution of compounds with a wide range of polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and reasonable analysis time.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmAllows for sensitive detection of the aromatic compound and spectral analysis for peak purity.
Run Time 20 minSufficient time to elute the main peak and any potential late-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for analyzing volatile and thermally stable compounds. While the polarity of the amino group in this compound might require derivatization to improve volatility and peak shape, GC-MS can provide detailed structural information, making it excellent for identifying trace impurities and by-products. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. mdpi.com The column's stationary phase separates components based on their boiling points and polarity. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This "fingerprint" allows for confident identification. For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

GC-MS is particularly useful for monitoring reaction kinetics where starting materials and products have different volatility profiles. It can also be used to confirm the absence of residual solvents in the final product.

Interactive Table 2: Typical GC-MS Method Parameters for Impurity Profiling

ParameterConditionPurpose
Column DB-5ms or similar nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film)General-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas to transport the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Start at 80°C, ramp to 280°C at 15°C/min, hold for 5 minTemperature gradient to separate compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and the MS.
Mass Range 40-500 amuCovers the expected mass range of the analyte and potential impurities.

Electrophoretic Techniques for Separation and Characterization of Reaction Mixtures

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer an alternative and often complementary approach to chromatography for analyzing complex mixtures. CE methods provide high separation efficiency, rapid analysis times, and require minimal sample and solvent volumes. mt.com

Capillary Zone Electrophoresis (CZE)

CZE separates analytes based on their charge-to-size ratio in a background electrolyte (BGE) solution within a narrow fused-silica capillary. nih.gov For a reaction mixture involving this compound, CZE can be used to separate the positively charged starting materials (amines under acidic conditions) from the neutral or differently charged product and intermediates. mt.com The method development involves optimizing the pH, concentration, and composition of the BGE to achieve the desired separation. nih.gov For instance, using a low pH buffer protonates the amino group on the analyte and related amine precursors, allowing them to migrate as cations and separate based on differences in their electrophoretic mobility. mt.com

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a powerful mode of CE that can separate both charged and neutral molecules. acs.org This is achieved by adding a surfactant (like sodium dodecyl sulfate, SDS) to the BGE at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase. Neutral analytes, such as the ester product, can partition between the aqueous buffer and the hydrophobic interior of the micelles. researchgate.net This differential partitioning, combined with the electrophoretic movement of the micelles, allows for the separation of neutral compounds and provides a different separation selectivity compared to HPLC or CZE. researchgate.net MEKC is particularly valuable for characterizing a reaction mixture containing neutral starting materials, intermediates, and the final product, providing a comprehensive snapshot of the reaction composition. acs.org

Interactive Table 3: General Capillary Electrophoresis Parameters for Reaction Mixture Analysis

ParameterCZE Condition (for charged species)MEKC Condition (for neutral & charged species)Purpose
Capillary Fused Silica (e.g., 50 µm ID, 50 cm total length)Fused Silica (e.g., 50 µm ID, 50 cm total length)Provides the channel for electrophoretic separation.
Background Electrolyte 40 mM Sodium Phosphate buffer, pH 2.520 mM Sodium Borate buffer, pH 9.2, with 50 mM SDSThe buffer controls the pH and conductivity. SDS provides the micellar phase for separating neutrals.
Applied Voltage 20 kV-20 kV (Reversed polarity)Driving force for the separation. Polarity may be reversed depending on the charge of the micelles.
Temperature 25 °C25 °CEnsures reproducible migration times by controlling viscosity.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)Hydrodynamic (e.g., 50 mbar for 5 s)Introduces a small plug of the sample into the capillary.
Detection UV absorbance at 214 nm or 254 nmUV absorbance at 214 nm or 254 nmMonitors the separated analytes as they pass the detector window.

On-Line Spectroscopic Techniques for Real-Time Reaction Analysis

On-line or in-situ spectroscopic techniques are a cornerstone of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements. mt.comwikipedia.org These methods monitor reactions as they happen, directly within the reaction vessel, eliminating the need for sampling and offline analysis. This provides immediate insight into reaction kinetics, mechanisms, and the influence of process variables. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. mt.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture, changes in the concentration of functional groups can be tracked over time. clairet.co.uk In the synthesis of this compound, for example, from the corresponding carboxylic acid and ethanol (B145695), FTIR could be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the simultaneous appearance of the characteristic C=O ester stretch at a different wavenumber (e.g., ~1720 cm⁻¹). mdpi.com This provides continuous data that can be used to determine reaction endpoints and calculate kinetic parameters with high precision. youtube.com

Raman Spectroscopy

In-situ Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for real-time reaction monitoring. rsc.org Like FTIR, it provides information about molecular structure and functional groups. Raman is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer, resulting in less interference. It is also excellent for monitoring heterogeneous reactions or crystallizations. clairet.co.uk For the synthesis of an aromatic amine, Raman spectroscopy could track changes in the vibrational modes of the aromatic ring or the amino group as the reaction proceeds, providing complementary information to FTIR. acs.org The use of fiber-optic probes allows for easy integration into various reactor types. horiba.com

UV-Visible (UV-Vis) Spectroscopy

For reactions involving chromophores, on-line UV-Vis spectroscopy can be a simple yet effective monitoring tool. researchgate.net The formation of this compound involves changes in the electronic conjugation of the molecule compared to its precursors. These changes can be observed as shifts in the UV-Vis absorbance spectrum. mdpi.com By monitoring the absorbance at a specific wavelength corresponding to the product or a reactant, a real-time concentration profile can be generated. This technique is often used to study reaction kinetics and can be implemented with straightforward fiber-optic probes inserted into the reactor. nih.gov

These on-line spectroscopic methods provide a continuous stream of data, enabling a deeper understanding of the chemical process. This facilitates rapid process optimization, ensures reaction completion, and helps identify the formation of transient intermediates or by-products, leading to improved process control and product quality. mt.comrsc.org

Future Research Directions and Emerging Paradigms for Methyl 4 Amino 3 Ethylbenzoate

Exploration of Asymmetric Synthesis for Chiral Derivatives

The development of methodologies for producing enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. mdpi.com The structure of Methyl 4-amino-3-ethylbenzoate presents latent opportunities for the introduction of chirality, leading to novel derivatives with potentially unique biological activities or material properties. Future research could focus on established and emerging asymmetric synthesis techniques.

One promising approach is the use of biocatalysis, particularly with ω-transaminases (ω-TAs). illinois.edu These enzymes catalyze the stereoselective transfer of an amino group from a donor to a prochiral ketone or aldehyde acceptor. mdpi.comillinois.edu A hypothetical precursor, Methyl 3-ethyl-4-oxocyclohexane-1-carboxylate, could be subjected to asymmetric amination using either (R)- or (S)-selective ω-transaminases to generate chiral aminocyclohexane derivatives. This enzymatic method offers high enantioselectivity under mild, environmentally benign conditions. nih.gov Advances in protein engineering are continuously expanding the substrate scope of transaminases, making them applicable to a wider variety of complex molecules. nih.gov

Another powerful strategy is transition-metal-catalyzed asymmetric hydrogenation. dicp.ac.cnnih.gov This method is highly effective for creating stereocenters by the addition of hydrogen across a double bond in the presence of a chiral catalyst. nih.gov A synthetic precursor to this compound containing an unsaturated side chain or a double bond within a cyclic framework could be hydrogenated to yield a chiral product with high enantiomeric excess (ee). For example, asymmetric hydrogenation of a dehydro-precursor could establish a chiral center at the ethyl-substituted position or on a modified part of the molecule. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Derivatives
MethodologyPotential Precursor SubstrateKey AdvantageAnticipated Chiral Product
Biocatalytic Asymmetric AminationProchiral ketone analog (e.g., Methyl 3-ethyl-4-oxobenzoate)High enantioselectivity (>99% ee), mild reaction conditions, green chemistry. nih.govscispace.comEnantiopure amine derivative.
Transition-Metal-Catalyzed Asymmetric HydrogenationUnsaturated analog (e.g., Methyl 4-amino-3-(1-propenyl)benzoate)High efficiency, atom economy, and applicability to a broad range of substrates. dicp.ac.cnnih.govDerivative with a chiral alkyl side chain.

Integration into Photoredox and Electrocatalytic Methodologies

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for forging new chemical bonds under exceptionally mild conditions. nih.gov The electron-rich aniline moiety of this compound makes it an ideal candidate for exploration in these fields.

In photoredox catalysis, anilines can be easily oxidized via single-electron transfer (SET) to form highly reactive radical cation intermediates. researchgate.netacs.org This activation strategy opens the door to a variety of C-H functionalization reactions. acs.orgnih.gov Future studies could investigate the direct functionalization of the aromatic ring of this compound with various coupling partners. For instance, photoredox-mediated sulfonylation or difluoroalkylation of the aniline ring could produce novel derivatives with potential applications in medicinal chemistry. researchgate.netacs.org The reaction regioselectivity would be an important aspect to investigate, guided by the electronic nature of the existing substituents.

Electrocatalysis offers a reagent-free method for driving redox reactions. The aniline scaffold can undergo electrocatalytic oxidation, and this principle could be applied to this compound for applications such as electrosynthesis or the creation of polymeric materials. nih.govresearchgate.net By applying an electrical potential, the compound could be selectively oxidized to initiate coupling reactions or polymerized to form conductive films with tailored properties, influenced by the ethyl and methyl ester groups. scispace.com Conversely, electrocatalytic reduction of a corresponding nitro-precursor offers a sustainable and highly selective route to synthesizing the parent compound itself. acs.orgresearchgate.net

Table 2: Prospective Photoredox and Electrocatalytic Applications
MethodologyProposed Reaction TypeKey IntermediatePotential Outcome
Visible-Light Photoredox CatalysisC-H Arylation/AlkylationAniline Radical CationDirect functionalization of the aromatic ring to introduce new substituents. acs.org
Visible-Light Photoredox CatalysisSulfonylationAniline Radical CationSynthesis of novel sulfonylaniline derivatives. researchgate.net
ElectrocatalysisOxidative C-H FunctionalizationElectrochemically generated radical cationControlled introduction of functional groups without external reagents.
ElectrocatalysisElectropolymerizationPolymeric radical speciesFormation of functional polymers with specific electronic or material properties. researchgate.netscispace.com

Development of Novel Reagents and Catalysts Utilizing its Structure

The inherent structure of this compound can serve as a foundational scaffold for the design of new reagents and catalysts. nih.govresearchgate.net The presence of both a primary amine and an ester functional group provides two distinct points for chemical modification, allowing for the construction of complex molecular architectures.

The amino group is a versatile handle for synthesizing advanced ligands for transition metal catalysis. For example, it can be functionalized to create phosphino-amine (PN) ligands, which are valuable in ruthenium- and iridium-catalyzed reactions. scispace.com The ester group could be hydrolyzed to the corresponding carboxylic acid, providing a bidentate N,O-chelation site. Such ligands could be used to modulate the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. enamine.net

Furthermore, the concept of "scaffolding catalysis" could be explored, where the molecular framework is used to bring reacting partners into close proximity, effectively inducing an intramolecular reaction. nih.gov By attaching both a catalytic moiety and a substrate-binding site to the this compound core, a bifunctional catalyst could be created. This design can lead to significant rate enhancements and control over reaction selectivity, mimicking the principles of enzymatic catalysis. rsc.org

Table 3: Strategies for Catalyst and Reagent Development
Development GoalStructural ModificationPotential ApplicationUnderlying Principle
Chiral Ligand SynthesisFunctionalize the amine group with a chiral phosphine moiety.Asymmetric catalysis (e.g., hydrogenation, cross-coupling).The chiral ligand creates a stereochemically defined environment around the metal center. enamine.net
Bifunctional Catalyst DesignIncorporate a Lewis basic site (e.g., at the amine) and a Lewis acidic site (e.g., a boronic acid).Cooperative catalysis for reactions like aldol or Mannich additions.Simultaneous activation of both the nucleophile and the electrophile. nih.gov
Organocatalyst DevelopmentConvert the amino group into a thiourea or squaramide derivative.Asymmetric organocatalysis via hydrogen bonding.The hydrogen-bond-donating catalyst activates and orients the substrate.

Bioorthogonal Chemistry Applications as a Chemical Probe (excluding clinical trials)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net A key strategy in this field is to label biomolecules with abiotic functional groups ("handles") that can be selectively targeted by a probe. The structure of this compound is well-suited for conversion into such a chemical probe.

The most direct path to creating a bioorthogonal probe from this molecule is the conversion of the primary aromatic amine into an azide (-N₃). This transformation is a well-established synthetic procedure. The resulting "Methyl 4-azido-3-ethylbenzoate" would be a valuable tool for chemical biology. The azide group is small, metabolically stable, and largely inert to biological nucleophiles, yet it reacts with high specificity and efficiency with complementary handles like strained alkynes (in Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) or terminal alkynes (in Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). acs.orgenamine.net

This azide-functionalized probe could be used for activity-based protein profiling or for imaging specific biological targets. For example, if the probe were designed to bind to a particular enzyme, its azide handle could be "clicked" with an alkyne-modified fluorophore, allowing for visualization of the enzyme's location and activity within cells. This approach enables the study of biomolecules in their native environment with minimal perturbation. nih.govrsc.org

Table 4: Bioorthogonal Probe Development and Application
Bioorthogonal StrategyRequired Modification to Parent CompoundReaction PartnerPotential Application (Non-Clinical)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Conversion of the -NH₂ group to an azide (-N₃).Strained cyclooctyne attached to a biomolecule or fluorophore.Live-cell imaging, protein labeling, glycan analysis. researchgate.netacs.org
Inverse-Electron-Demand Diels-Alder (IEDDA)Addition of a strained alkene (e.g., norbornene) to the scaffold.Tetrazine-functionalized reporter molecule.Rapid and highly specific labeling of biomolecules in complex biological media. nih.gov
Staudinger LigationConversion of the -NH₂ group to an azide (-N₃).Phosphine-based reagent.Covalent modification of proteins or other biomolecules. acs.org

Q & A

Q. Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves molecular geometry and confirms substituent positions (e.g., ethyl and amino groups), as demonstrated in crystallographic studies of methyl 4-amino-3-methylbenzoate (R-factor = 0.053) .
  • NMR spectroscopy : ¹H NMR in DMSO-d₆ identifies functional groups; δ ~3.86 ppm corresponds to methoxy protons, while aromatic protons appear at δ ~6.8–7.5 ppm .
  • Melting point analysis : Consistent with structurally similar compounds (e.g., methyl 4-aminobenzoate melts at 111–113°C) .

Advanced: How do steric and electronic effects of the ethyl and amino groups influence regioselectivity in further functionalization?

Methodological Answer :
The ethyl group introduces steric hindrance, directing electrophilic substitution to the para position relative to the amino group. Computational modeling (e.g., ACD/Labs Percepta) predicts electron density distribution, showing enhanced nucleophilicity at the 4-position due to the amino group’s resonance effects . Experimental validation involves comparing reaction outcomes with methyl 3-ethyl-4-nitrobenzoate derivatives, where nitration occurs para to the amino group .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Q. Methodological Answer :

  • Cross-validation : Repeat NMR under standardized conditions (e.g., 200 MHz in DMSO-d₆) and compare with X-ray-derived bond lengths (e.g., mean C–C bond = 0.004 Å in ).
  • Dynamic effects : Consider rotational barriers (e.g., methoxy groups may cause signal splitting in NMR but appear static in X-ray) .
  • Complementary techniques : Use HPLC-MS to confirm molecular weight and IR spectroscopy to validate functional groups .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Q. Methodological Answer :

  • pH stability : The ester group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage in neutral buffers (pH 6–8) at 4°C is recommended .
  • Thermal stability : Decomposition occurs above 200°C; differential scanning calorimetry (DSC) can identify exact degradation thresholds .

Advanced: How can computational methods predict the biological activity or reactivity of this compound?

Q. Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) based on structural analogs .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

Advanced: What role does this compound play in multicomponent reactions (MCRs)?

Methodological Answer :
The amino and ester groups enable participation in Ugi or Passerini reactions. For example, triazine-linked MCRs form heterocyclic scaffolds, as shown in syntheses of 1,3,5-triazin-2-yl-amino benzoates . Key steps:

  • Amine activation : React with aldehydes (e.g., 4-formylphenoxy derivatives) at 60°C .
  • Cyclization : Use microwave-assisted heating to accelerate triazine ring formation .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methylamine) .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and neutralize acidic/basic waste before disposal .

Advanced: How can substituent electronic effects be quantified to guide synthetic modifications?

Q. Methodological Answer :

  • Hammett constants : Compare σ values for -NH₂ (σ = -0.66) and -OCH₃ (σ = 0.12) to predict substituent influence on reaction rates .
  • Spectroscopic titration : Measure pKa shifts via UV-Vis to assess electron-donating/withdrawing effects .

Advanced: Why might coupling reactions of this compound yield unexpected byproducts, and how can this be mitigated?

Q. Methodological Answer :

  • Side reactions : The amino group may undergo unintended acylation or oxidation. Protect it with Boc (tert-butoxycarbonyl) groups before coupling .
  • Catalyst poisoning : Trace moisture deactivates Pd catalysts in cross-couplings. Use molecular sieves and anhydrous solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.